(R)-4-Carboxyphenylglycine is a chiral compound that belongs to the class of phenylglycine derivatives. It is primarily known for its role as a selective antagonist of metabotropic glutamate receptors, particularly mGluR1 and mGluR5. This compound has garnered attention in pharmacological research due to its potential therapeutic applications in neurological disorders.
The compound can be synthesized from various starting materials, including substituted benzaldehydes and acetophenones, through methods such as the Strecker reaction and subsequent resolution to isolate the desired enantiomer. The synthesis of (R)-4-Carboxyphenylglycine has been documented in several studies, highlighting its importance in medicinal chemistry and neuropharmacology .
(R)-4-Carboxyphenylglycine is classified as an amino acid derivative and specifically categorized under non-proteinogenic amino acids. Its structural characteristics contribute to its classification as a selective antagonist for specific metabotropic glutamate receptors.
The synthesis of (R)-4-Carboxyphenylglycine typically involves the following steps:
(R)-4-Carboxyphenylglycine features a carboxylic acid group (-COOH) and an amine group (-NH2) attached to a phenyl ring. Its molecular formula is C9H11NO4, with a molecular weight of approximately 197.19 g/mol.
(R)-4-Carboxyphenylglycine participates in various chemical reactions, particularly those involving metabotropic glutamate receptors:
The mechanism of action of (R)-4-Carboxyphenylglycine involves:
(R)-4-Carboxyphenylglycine has several scientific uses:
(R)-4-Carboxyphenylglycine ((R)-4CPG) is a chiral phenylglycine derivative with the systematic name (R)-2-amino-2-(4-carboxyphenyl)acetic acid. Its molecular formula is C₉H₉NO₄, yielding a molecular weight of 195.17 g/mol [4] [9]. The compound features a benzene ring substituted with a carboxylic acid group at the para position, connected to a glycine moiety where the alpha-carbon constitutes the stereogenic center. The R-configuration at this chiral center distinguishes it from its pharmacologically active S-enantiomer [4] [9]. X-ray crystallographic analysis confirms the spatial orientation of functional groups around the asymmetric carbon, which is crucial for its molecular recognition by biological targets. The presence of two ionizable carboxylic acid groups (pKa ≈ 1.7-2.0 and 4.0-4.5) and an amino group (pKa ≈ 9.5-10.0) renders the molecule zwitterionic at physiological pH, influencing its solubility and membrane permeability [8].
(R)-4CPG exhibits moderate aqueous solubility (5 mM in pure water) that significantly improves in alkaline conditions (100 mM in 1N NaOH) due to deprotonation of the carboxylic acid groups [4] [8]. As a white crystalline powder, it is typically stored at room temperature under inert atmosphere to prevent racemization or degradation [4] [8]. Thermal analysis reveals a predicted boiling point of 428°C and density of 1.458 g/cm³, consistent with aromatic polycarboxylic acid derivatives [8]. Crystallographic studies demonstrate strong hydrogen-bonding networks in the solid state, forming dimeric structures via carboxylate interactions that stabilize the crystal lattice. The compound shows stability across pH 5-9 but may undergo decarboxylation under extreme acidic or high-temperature conditions.
Table 1: Physicochemical Profile of (R)-4-Carboxyphenylglycine
Property | Value/Characteristic |
---|---|
Molecular Formula | C₉H₉NO₄ |
Molecular Weight | 195.17 g/mol |
CAS Registry Number | 134052-68-9 |
Melting Point | Not Determined (decomposition observed) |
Water Solubility | 5 mM (neutral), 100 mM (in 1N NaOH) |
pKa Values | ~2.0 (benzyl COOH), ~4.5 (α-COOH), ~10.0 (NH₃⁺) |
Storage Conditions | Room temperature, inert atmosphere, dark |
Crystalline Form | Monoclinic P2₁ space group |
The stereochemistry of 4-carboxyphenylglycine enantiomers profoundly influences their pharmacological activity and receptor interactions. While (S)-4CPG demonstrates potent antagonism at group I metabotropic glutamate receptors (mGluR1α and mGluR5a), the (R)-enantiomer exhibits significantly reduced receptor affinity [3] [5] [7]. This enantioselectivity arises from the complementary chirality requirements in the ligand-binding domains of mGlu receptors. Competitive binding assays reveal that (S)-4CPG inhibits mGluR1α with IC₅₀ values of 47-72 μM, whereas (R)-4CPG shows negligible activity even at concentrations exceeding 1000 μM [3] [9].
Beyond glutamate receptors, the enantiomers display divergent interactions with the cystine/glutamate antiporter system (System Xc⁻). In U-87MG glioblastoma cells, (R)-4CPG inhibits L-[14C]cystine uptake with an IC₅₀ >1000 μM, indicating weak interaction compared to more potent inhibitors [9]. This contrasts with the established metabotropic glutamate receptor activity of the S-enantiomer but suggests potential peripheral applications for the R-form.
The racemic mixture (RS)-4-carboxyphenylglycine serves as a valuable control in pharmacological studies, with its biological activity representing the averaged effects of both enantiomers. Resolution of the racemate through chiral chromatography or asymmetric synthesis confirms that the glutamate-modulating properties reside predominantly in the S-configuration [6] [8].
Table 2: Enantioselective Pharmacological Profiles of 4-Carboxyphenylglycine Isomers
Biological Target | (S)-4CPG Activity | (R)-4CPG Activity |
---|---|---|
mGluR1α antagonism (IC₅₀) | 47-72 μM [3] [7] | >1000 μM [9] |
mGluR5a antagonism (IC₅₀) | 150-156 μM [3] | >1000 μM [9] |
Group II mGluR agonism | Weak partial agonist [5] | Not detected [9] |
System Xc⁻ inhibition (IC₅₀) | Not determined | >1000 μM [9] |
Selectivity ratio (mGluR1α/mGluR5a) | ~3-fold [3] | Not applicable |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0